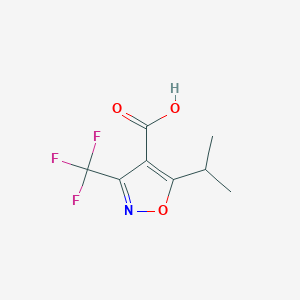![molecular formula C12H14BrN3O2 B1382692 3-Bromo-6-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine CAS No. 1416713-54-6](/img/structure/B1382692.png)
3-Bromo-6-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine
概要
説明
3-Bromo-6-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that features a pyrazolo[3,4-b]pyridine core. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of bromine, methoxy, and tetrahydropyranyl groups in its structure suggests it may exhibit unique chemical reactivity and biological activity.
作用機序
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific information on how environmental factors influence the action of “3-bromo-6-methoxy-1-(tetrahydro-2h-pyran-2-yl)-1h-pyrazolo[3,4-b]pyridine” is currently unavailable .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine typically involves multiple steps:
Formation of the Pyrazolo[3,4-b]pyridine Core: This can be achieved through the cyclization of appropriate precursors. For instance, starting from a pyridine derivative, a hydrazine derivative can be introduced to form the pyrazole ring.
Methoxylation: The methoxy group can be introduced via methylation reactions, often using reagents like dimethyl sulfate or methyl iodide.
Protection with Tetrahydropyranyl Group: The tetrahydropyranyl group can be introduced using dihydropyran in the presence of an acid catalyst to protect hydroxyl groups during the synthesis.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and hazardous by-products.
化学反応の分析
Types of Reactions
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, making it a versatile intermediate for further functionalization.
Oxidation and Reduction: The methoxy group can be oxidized to form aldehydes or carboxylic acids, while reduction reactions can modify the pyrazole ring or other functional groups.
Protection and Deprotection: The tetrahydropyranyl group can be removed under acidic conditions to reveal hydroxyl groups for further reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used to replace the bromine atom.
Oxidation: Reagents like potassium permanganate or chromium trioxide can oxidize the methoxy group.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can reduce various functional groups.
Major Products
Substitution Products: Depending on the nucleophile, products can include azides, thiols, or other substituted derivatives.
Oxidation Products: Aldehydes or carboxylic acids derived from the methoxy group.
Reduction Products: Reduced forms of the pyrazole ring or other functional groups.
科学的研究の応用
Chemistry
In organic synthesis, 3-Bromo-6-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine serves as a building block for the synthesis of more complex molecules
Biology and Medicine
This compound is investigated for its potential biological activities. The pyrazolo[3,4-b]pyridine core is known to exhibit various pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. The specific substituents on this compound may enhance its binding affinity to biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its unique structure allows for the creation of products with specific desired properties.
類似化合物との比較
Similar Compounds
3-Bromo-1H-pyrazolo[3,4-b]pyridine: Lacks the methoxy and tetrahydropyranyl groups, making it less versatile in terms of chemical reactivity.
6-Methoxy-1H-pyrazolo[3,4-b]pyridine: Lacks the bromine atom, which reduces its potential for nucleophilic substitution reactions.
1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine: Lacks the bromine and methoxy groups, affecting its overall reactivity and potential biological activity.
Uniqueness
The combination of bromine, methoxy, and tetrahydropyranyl groups in 3-Bromo-6-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine makes it unique. This specific arrangement allows for a wide range of chemical transformations and potential biological activities, distinguishing it from other similar compounds.
特性
IUPAC Name |
3-bromo-6-methoxy-1-(oxan-2-yl)pyrazolo[3,4-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN3O2/c1-17-9-6-5-8-11(13)15-16(12(8)14-9)10-4-2-3-7-18-10/h5-6,10H,2-4,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJMGWQNDNFOKAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C=C1)C(=NN2C3CCCCO3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


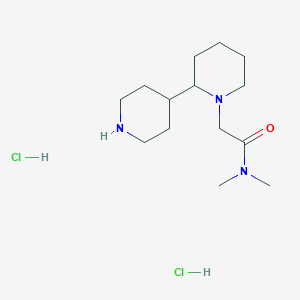
![6-Azaspiro[3.4]octane-2,5-dione](/img/structure/B1382612.png)
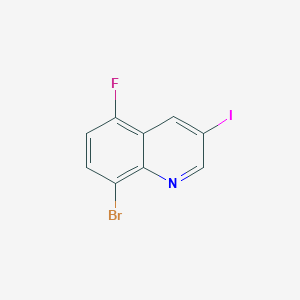
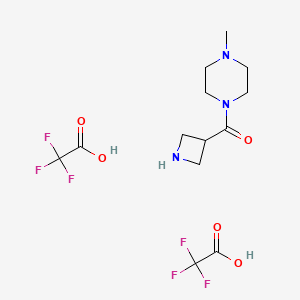
![1-(6-Amino-3-azabicyclo[3.1.0]hexan-3-yl)ethan-1-one hydrochloride](/img/structure/B1382618.png)
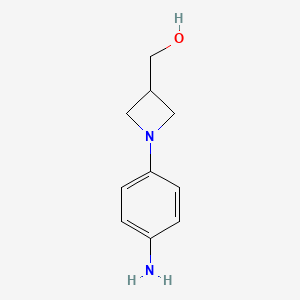
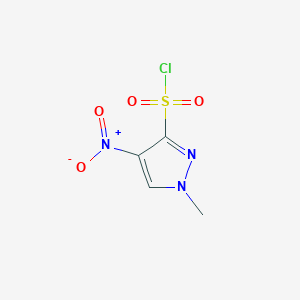
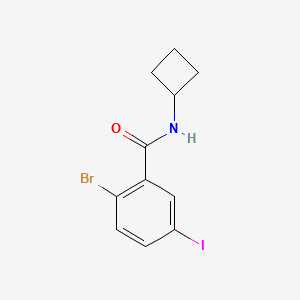
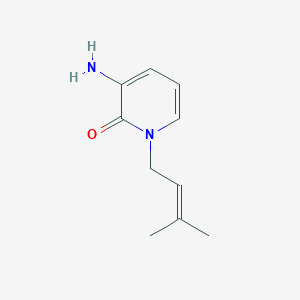
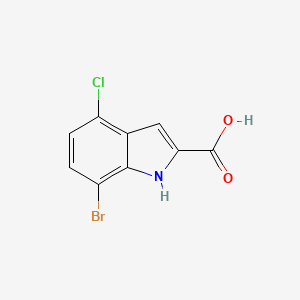
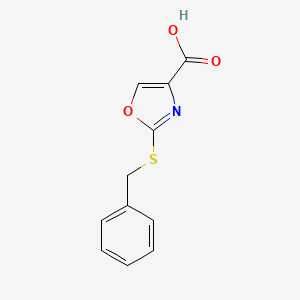
![2-{Octahydrocyclopenta[c]pyrrol-2-yl}ethan-1-amine dihydrochloride](/img/structure/B1382628.png)
amine hydrochloride](/img/structure/B1382629.png)
